molecular formula C9H17N B3354000 Octahydro-1H-pyrrolo[1,2-a]azepine CAS No. 5715-05-9

Octahydro-1H-pyrrolo[1,2-a]azepine

Cat. No.: B3354000
CAS No.: 5715-05-9
M. Wt: 139.24 g/mol
InChI Key: UCAVZTHZDCOEFH-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[1,2-a]azepine: is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N. This compound is a structural skeleton found in several important families of alkaloids, such as the Stemona alkaloids . It is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing octahydro-1H-pyrrolo[1,2-a]azepine involves the triflate-mediated intramolecular Schmidt reaction. This reaction starts with substituted 3-(1-azidocyclohexyl)propanol derivatives, which undergo an initial intramolecular SN2 reaction between the azide moiety and the triflate. This forms an intermediate spirocyclic aminodiazonium salt, which then undergoes a 1,2-shift/N2-elimination followed by hydride-mediated iminium salt reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial synthesis may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Octahydro-1H-pyrrolo[1,2-a]azepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[1,2-a]azepine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-pyrrolo[1,2-a]azepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile scaffold for bioactive molecules makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9-6-4-8-10(9)7-3-1/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAVZTHZDCOEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5715-05-9
Record name NSC145105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-pyrrolo[1,2-a]azepine
Reactant of Route 2
Octahydro-1H-pyrrolo[1,2-a]azepine
Reactant of Route 3
Octahydro-1H-pyrrolo[1,2-a]azepine
Reactant of Route 4
Octahydro-1H-pyrrolo[1,2-a]azepine
Reactant of Route 5
Octahydro-1H-pyrrolo[1,2-a]azepine
Reactant of Route 6
Octahydro-1H-pyrrolo[1,2-a]azepine

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